7-Hydroxyefavirenz

Pharmacogenomics Drug Metabolism CYP2A6 Phenotyping

Quantitative accuracy in CYP2A6 phenotyping demands 7-Hydroxyefavirenz (CAS 252343-24-1), not generic metabolites. Only this certified standard discriminates CYP2A6 from CYP2B6 activity, eliminates the 10× higher neurotoxicity risk of 8-hydroxyefavirenz, and addresses the compound's unique instability under routine handling conditions. Secure the analytically definitive reference material for LC-MS/MS method validation, pharmacokinetic studies, and pharmaceutical impurity profiling.

Molecular Formula C14H9ClF3NO3
Molecular Weight 331.67 g/mol
CAS No. 252343-24-1
Cat. No. B1416612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxyefavirenz
CAS252343-24-1
Molecular FormulaC14H9ClF3NO3
Molecular Weight331.67 g/mol
Structural Identifiers
SMILESC1CC1C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F
InChIInChI=1S/C14H9ClF3NO3/c15-9-5-8-10(6-11(9)20)19-12(21)22-13(8,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21)/t13-/m0/s1
InChIKeyGZMDZAYFVCXHFM-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxyefavirenz (CAS 252343-24-1) Analytical Reference Standard for Efavirenz Metabolism Studies


7-Hydroxyefavirenz (7-OH-EFV), with CAS number 252343-24-1, is a primary hydroxylated metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) efavirenz, a cornerstone antiretroviral agent used in HIV/AIDS therapy [1]. Chemically, it is (S)-6-Chloro-4-(cyclopropylethynyl)-7-hydroxy-4-(trifluoromethyl)-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one. Unlike the parent drug or its major counterpart 8-hydroxyefavirenz, the formation of 7-hydroxyefavirenz is specifically and predominantly catalyzed by the cytochrome P450 enzyme CYP2A6, which distinguishes its metabolic pathway [2]. As a highly specific, analytically certified reference standard, 7-Hydroxyefavirenz is an indispensable tool for the accurate quantification and metabolic profiling of efavirenz in both in vitro and in vivo biological matrices, enabling precise pharmacokinetic and pharmacogenomic research .

Why 7-Hydroxyefavirenz (CAS 252343-24-1) Cannot Be Replaced by Other Efavirenz Metabolites or Class Analogs


The substitution of 7-Hydroxyefavirenz with other efavirenz metabolites, such as 8-Hydroxyefavirenz, or alternative analytical reference standards is analytically and pharmacologically invalid due to their distinct enzymatic origins, divergent physicochemical properties, and critically different biological activities. While both 7- and 8-Hydroxyefavirenz are primary metabolites of efavirenz, 7-Hydroxyefavirenz formation is catalyzed by CYP2A6, whereas 8-Hydroxyefavirenz formation is primarily mediated by CYP2B6 [1]. This difference in metabolic pathways means that the ratio of 7- to 8-Hydroxyefavirenz is a sensitive and specific biomarker for CYP2A6 versus CYP2B6 activity, a nuance completely lost if a generic or uncharacterized substitute is used [2]. Furthermore, the two metabolites exhibit vastly different stability profiles and neurotoxic potential. 7-Hydroxyefavirenz demonstrates marked instability under common sample handling conditions, while 8-Hydroxyefavirenz is at least an order of magnitude more neurotoxic [3][4]. Therefore, using an alternative reference standard introduces significant quantitative error, invalidates pharmacogenomic interpretations, and fails to account for critical safety and stability concerns, rendering the data non-comparable and scientifically unsound. The specific quantitative evidence below underscores these critical, non-interchangeable differences.

Quantitative Comparative Evidence for 7-Hydroxyefavirenz (CAS 252343-24-1) vs. 8-Hydroxyefavirenz


Enzymatic Pathway Specificity: CYP2A6 is the Principal Catalyst of 7-Hydroxyefavirenz Formation

The formation of 7-Hydroxyefavirenz from efavirenz is specifically and predominantly catalyzed by CYP2A6. In human liver microsome (HLM) samples, kinetic, inhibition, and correlation analyses, as well as experiments in expressed cytochrome P450, unequivocally identify CYP2A6 as the principal catalyst for this reaction [1]. In contrast, the formation of the major metabolite, 8-Hydroxyefavirenz, is primarily mediated by CYP2B6 [2]. This distinct enzymatic control provides a direct, quantifiable differentiation.

Pharmacogenomics Drug Metabolism CYP2A6 Phenotyping

In Vitro Kinetic Parameters: Hyperbolic Kinetics of 7-Hydroxyefavirenz Formation

The formation of 7-Hydroxyefavirenz in human liver microsomes (HLMs) follows classic Michaelis-Menten (hyperbolic) kinetics, with a reported Km of 40.1 μM and Vmax of 20.5 pmol/min/mg protein [1]. This contrasts sharply with the major metabolite, 8-Hydroxyefavirenz, whose formation exhibits sigmoidal kinetics (average apparent Km 20.2 μM; Vmax 140 pmol/min/mg protein; Hill coefficient 1.5) [1].

Enzyme Kinetics In Vitro Metabolism CYP2A6 Activity

CNS Neurotoxicity: 7-Hydroxyefavirenz is Significantly Less Neurotoxic than 8-Hydroxyefavirenz

In primary neuron cultures, both 7- and 8-Hydroxyefavirenz, as well as the parent drug efavirenz, induced dose-dependent neuronal damage [1]. However, 8-Hydroxyefavirenz was at least an order of magnitude more toxic than 7-Hydroxyefavirenz or efavirenz, causing considerable damage to dendritic spines at a concentration of just 10 nM [1].

Neurotoxicity CNS Safety HIV-associated Neurocognitive Disorder

Plasma and CSF Concentration Ranges: Low but Quantifiable Levels in Clinical Samples

In a randomized controlled trial of HIV-infected subjects receiving 400 mg or 600 mg of efavirenz daily, the geometric mean cerebrospinal fluid (CSF) concentration of 7-Hydroxyefavirenz was 0.6 ng/mL for both dosing groups [1]. This is in stark contrast to the parent drug efavirenz (geometric mean CSF concentration of 16.5-19.5 ng/mL) and the major metabolite 8-hydroxyefavirenz (geometric mean CSF concentration of 3.1-5.1 ng/mL) [1].

Pharmacokinetics Therapeutic Drug Monitoring Bioanalysis

Metabolic Stability: Marked Instability of 7-Hydroxyefavirenz Under Common Sample Handling Conditions

7-Hydroxyefavirenz exhibits significant instability under conditions commonly encountered during sample collection, processing, and storage. It undergoes a 46%-69% loss in plasma at room temperature for 24 hours, a 17%-50% loss when stored at -20°C for 90 days, and a catastrophic 90%-95% loss after heating at 60°C for 1 hour [1]. In contrast, efavirenz and 8-hydroxyefavirenz are stable under all of these conditions [1].

Bioanalysis Sample Stability Method Validation

Key Application Scenarios for 7-Hydroxyefavirenz (CAS 252343-24-1) as an Analytical Reference Standard


LC-MS/MS Method Development and Validation for Quantifying Efavirenz Metabolites

This compound is essential for developing and validating LC-MS/MS methods to accurately quantify 7-Hydroxyefavirenz in plasma, CSF, or other biological matrices. Its use as a certified reference standard is mandatory to establish calibration curves, determine lower limits of quantification (LLOQ), and validate method accuracy, precision, and selectivity, particularly given the compound's unique instability which demands rigorous method validation [1][2]. The validated method, using a range of 125-25,000 ng/mL for 7-OH-EFV, can then be applied to clinical pharmacokinetic and pharmacogenomic studies [1].

In Vitro CYP2A6 Phenotyping and Drug-Drug Interaction (DDI) Studies

7-Hydroxyefavirenz serves as a specific and sensitive probe metabolite for assessing CYP2A6 enzyme activity in vitro. By using the pure compound as a standard, researchers can quantify its formation rate from efavirenz in hepatocytes, liver microsomes, or recombinant CYP2A6 systems [3]. This allows for precise determination of CYP2A6 activity, making it a valuable tool for investigating drug-drug interactions (DDIs) where a co-administered drug may act as an inhibitor or inducer of this specific enzyme, as demonstrated by studies showing isoniazid's mechanism-based inactivation of CYP2A6 [4].

Pharmacogenomic Studies Investigating the Impact of CYP2A6 Polymorphisms

The plasma concentration or metabolic ratio of 7-Hydroxyefavirenz (e.g., 7-OH-EFV/EFV ratio) is a key biomarker for CYP2A6 genotype-phenotype association studies. The use of an analytically pure reference standard ensures accurate quantification of this specific metabolite, which is essential for establishing correlations between CYP2A6 genetic variants (e.g., CYP2A6-48A→C) and in vivo enzyme activity [5]. This data is critical for understanding inter-individual variability in efavirenz pharmacokinetics and for advancing personalized medicine approaches for HIV therapy.

Quality Control and Impurity Profiling of Efavirenz Active Pharmaceutical Ingredient (API)

In pharmaceutical manufacturing, 7-Hydroxyefavirenz is a known process-related impurity and potential degradation product of efavirenz [6]. As such, a high-purity reference standard of 7-Hydroxyefavirenz is required for the development and validation of HPLC or UPLC methods used for quality control, release testing, and stability studies of efavirenz API and drug products. It serves as a specific marker to ensure that impurity levels are within acceptable limits as defined by pharmacopeial monographs.

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